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molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B050824 3,4-Dimethylaniline CAS No. 95-64-7

3,4-Dimethylaniline

Cat. No. B050824
M. Wt: 121.18 g/mol
InChI Key: DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Patent
US04806686

Procedure details

Reaction starting from 3,4-dimethyl-1-nitrobenzene 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel were hydrogenated in 200 ml of methanol at 55° C. and 5 bar of H2 pressure for 2 h. According to analysis by gas chromatography, the hydrogenation to 3,4-dimethylaniline gave no byproducts. A further 22 g of Raney nickel were then added to the mixture. 40 g of 100% pure ribose and 1.0 g of boric acid, made up to 360 ml with methanol, were then pumped in over 4 h at 5 bar H2 pressure at 55° C. The reaction mixture was maintained at 5 bar H2 pressure and 55° C. for a further 2 h. The catalyst was then separated off at 60° C. on a hot suction filter. The mother liquor was concentrated to 350 g, and 350 g of hot water were then added. The reaction mixture obtained was cooled down and then stirred at room temperature for 1 h and in an ice-water bath for 3 h. The crystals obtained were filtered off with suction, washed with 50 ml each of cold water and cold methanol and dried. 58.5 g were obtained, corresponding to 86% of theory ([α]D25 =-37.2).
Quantity
40.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[CH3:8]>[Ni].CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH3:8])[NH2:9]

Inputs

Step One
Name
Quantity
40.32 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1C)[N+](=O)[O-]
Step Three
Name
Quantity
22 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(N)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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